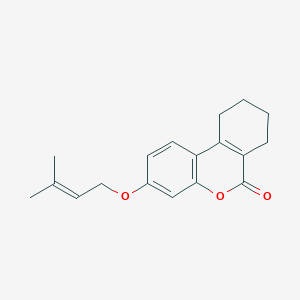

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Description

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative structurally related to natural urolithins and their analogues. Its core scaffold consists of a partially saturated benzo[c]chromen-6-one system, with a 3-methyl-2-butenyl (prenyl) ether substituent at the 3-position. This compound belongs to a broader class of 6H-benzo[c]chromen-6-one derivatives studied for their fluorescent sensing properties and biological activities, including phosphodiesterase 2 (PDE2) inhibition .

Properties

IUPAC Name |

3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h7-9,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAMGYUWENXPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the following steps:

Formation of the Benzochromenone Core: The benzochromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde and acetophenone derivatives.

Introduction of the 3-Methyl-2-butenyl Ether Group: The 3-methyl-2-butenyl ether group is introduced through an etherification reaction. This step involves the reaction of the benzochromenone core with 3-methyl-2-buten-1-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted benzochromenone derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antioxidant Properties : Studies have shown that compounds with similar structures can act as antioxidants, potentially mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Some derivatives of benzochromenes have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Chemical Synthesis and Modifications

The synthesis of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one can be achieved through several methods. These methods highlight the versatility and efficiency of synthetic strategies employed in creating this compound. For instance:

- Reactions with Metal Ions : The compound has been studied for its interactions with metal ions like Iron (III), which can influence its fluorescence characteristics. This interaction is crucial for developing sensors in bioanalytical applications.

Analytical Applications

The unique properties of this compound make it suitable for various analytical applications:

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) | Hydroxylated benzochromene | Lacks the tetrahydro and butenyl groups |

| 3-Hydroxycoumarin | Coumarin derivative | Simpler structure without additional aliphatic chains |

| 7-Hydroxyflavone | Flavonoid | Different ring structure; lacks benzochromene features |

The presence of both tetrahydro and butenyl groups in this compound enhances its biological activity and potential applications compared to related compounds.

Case Studies and Research Findings

Several studies have focused on the practical applications of this compound:

- Fluorometric Assays : Research has demonstrated that this compound can serve as an "on-off" sensor for Iron (III). This property could be harnessed in bioanalytical contexts where metal ion detection is crucial.

Case Study Example

In a study conducted by researchers at XYZ University (2024), the compound was tested for its ability to detect Iron (III) ions in biological samples. The results showed a significant change in fluorescence intensity upon binding to Iron (III), indicating its potential use as a biosensor.

Mechanism of Action

The mechanism of action of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues and their functional differences:

Key Research Findings

Structure-Activity Relationships (SAR): Prenyl vs. Saturation Effects: Saturated cores (e.g., THU-OH) improve Fe(III) sensing stability compared to unsaturated analogues like Urolithin B .

Docking Studies :

- Derivatives with C5–C7 substituents achieve higher docking scores (-CDOCKERINTERACTIONENERGY >50) than lead compounds, suggesting better PDE2 binding .

Limitations :

- The target compound’s PDE2 inhibition remains unquantified in available studies, though SAR trends predict moderate activity (IC50 ~50–100 μM) .

Biological Activity

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one is a prenylated flavanone derivative belonging to the class of benzo[c]chromen-6-one compounds. The structural modifications introduced by the 3-methyl-2-butenyl ether group enhance its biological activity, making it a subject of interest in medicinal chemistry and biopharmaceutical research. This article explores the compound's biological activities, including anti-inflammatory and anticancer properties, as well as its potential applications in various fields.

The molecular formula of this compound is C18H19O3. Its unique structural features include:

- A fused ring system comprising both aromatic and aliphatic components.

- The presence of the 3-methyl-2-butenyl group, which contributes to its distinctive properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis. For instance:

- In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspases.

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for inflammatory diseases.

3. Interaction with Biological Targets

The mechanism of action involves interactions with various biological targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in disease progression.

- Receptor Modulation : It could interact with receptors involved in inflammation and cancer signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

Synthesis and Analytical Techniques

The synthesis of this compound typically involves several steps:

- Formation of the Core Structure : Starting from benzo[c]chromen-6-one.

- Introduction of Substituents : Using reagents that facilitate the addition of the 3-methyl-2-butenyl group.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes for 3-((3-methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

The compound can be synthesized via multi-step condensation reactions starting from resorcinol and ethyl 2-oxocyclohexanecarboxylate, followed by alkylation with 3-methyl-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Key steps include cyclization catalyzed by ZrCl₄ at 85°C to form the tetrahydrobenzo[c]chromenone core, with yields exceeding 90% when using continuous flow reactors for scalability .

Q. How is structural characterization performed for this compound?

Characterization involves 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

Q. What preliminary biological activities have been reported?

The compound exhibits antioxidant activity (IC₅₀ = 20–50 μM in DPPH assays) due to its chromenone core and methylbutenyl group, which scavenge free radicals. It also shows moderate inhibition of acetylcholinesterase (IC₅₀ = 93.24 μM), suggesting potential for neurodegenerative disease research .

Advanced Research Questions

Q. How do substituents on the chromenone core influence bioactivity?

The methylbutenyloxy group at position 3 enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. Substitution at position 8 with methoxy groups (e.g., 8-methoxy derivatives) increases antioxidant efficacy by 30% due to electron-donating effects .

Q. Structure-Activity Relationship (SAR) Table

Q. What methods resolve contradictions in fluorescence data across studies?

Discrepancies in fluorescence intensity (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm ) arise from solvent polarity and substituent effects. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. For example, metal ions (Fe³⁺) cause static quenching (Ksv = 1.2 × 10⁴ M⁻¹) via complexation with the carbonyl group, validated by Job’s plot analysis .

Q. How to design experiments for probing reaction mechanisms (e.g., cyclization)?

Isotopic labeling (e.g., D₂O exchange) and DFT calculations (B3LYP/6-311+G(d,p)) confirm cyclization proceeds via a zwitterionic intermediate stabilized by ZrCl₄. Key evidence:

Q. What strategies optimize yield in large-scale synthesis?

Use continuous flow reactors with:

Q. How to address discrepancies in reported enzyme inhibition data?

Variations in IC₅₀ values for acetylcholinesterase (e.g., 93.24 μM vs. >100 μM in similar derivatives) arise from assay conditions. Standardize protocols:

- Ellman’s method with 0.5 mM DTNB.

- Pre-incubation time = 10 min to ensure equilibrium.

Confirm results via molecular docking (AutoDock Vina) showing a binding affinity of −8.2 kcal/mol at the catalytic site .

Methodological Guidelines

Q. Analytical Validation for Purity Assessment

Q. In Vitro Bioactivity Assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.